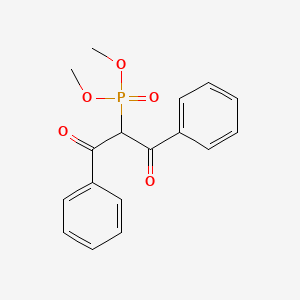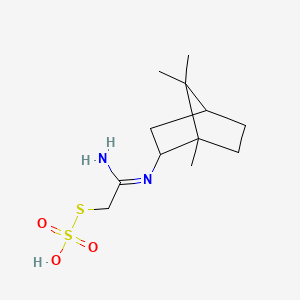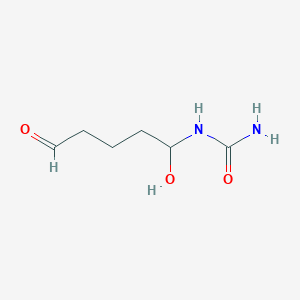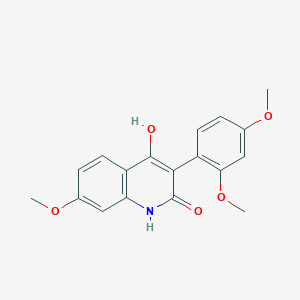![molecular formula C16H15N3 B14357951 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine CAS No. 91173-90-9](/img/structure/B14357951.png)
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of N-substituted α-aminoketones and formamide with heat .
Industrial Production Methods
Industrial production of this compound may involve high-temperature reactions with dehydrogenating catalysts such as platinum on alumina . These methods ensure the efficient formation of the desired heterocyclic structure while maintaining high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2′-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
Uniqueness
2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine stands out due to its unique combination of imidazole and pyridine rings, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91173-90-9 |
|---|---|
Fórmula molecular |
C16H15N3 |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
2-[2-(1H-imidazol-2-yl)-1-phenylethyl]pyridine |
InChI |
InChI=1S/C16H15N3/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15/h1-11,14H,12H2,(H,18,19) |
Clave InChI |
DIBMWCTUWQGPKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=NC=CN2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


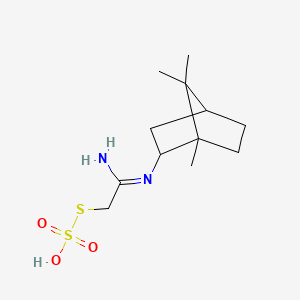

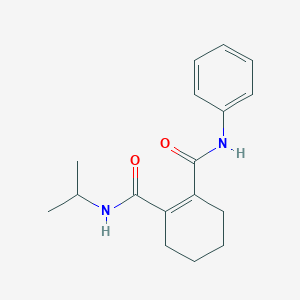
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
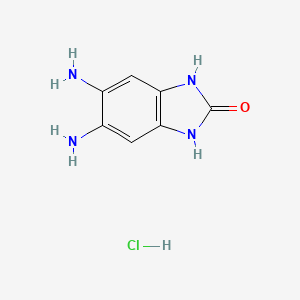
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
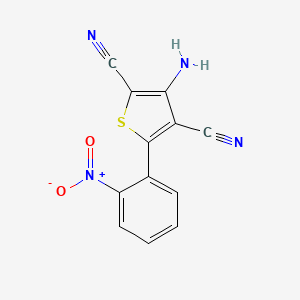
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
